The compound is classified under the broader category of epoxides or oxiranes, which are known for their high reactivity due to the strained three-membered ring structure. The chemical formula for ((2-cyclopentylphenoxy)methyl)-oxirane is C13H16O2, with a molecular weight of approximately 220.26 g/mol. Its CAS Registry Number is 2210-79-9, which uniquely identifies it in chemical databases .
The synthesis of ((2-cyclopentylphenoxy)methyl)-oxirane can be achieved through several methods, typically involving the reaction of phenolic compounds with epichlorohydrin or similar epoxide precursors. Here’s a detailed description of one common synthesis route:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of ((2-cyclopentylphenoxy)methyl)-oxirane features a three-membered oxirane ring bonded to a phenoxy group. The key structural characteristics include:
((2-cyclopentylphenoxy)methyl)-oxirane participates in various chemical reactions typical of epoxides:
The mechanism of action for ((2-cyclopentylphenoxy)methyl)-oxirane primarily involves its reactivity as an electrophile due to the strain in the oxirane ring:
This mechanism illustrates how oxiranes can serve as intermediates in synthetic organic chemistry.
((2-cyclopentylphenoxy)methyl)-oxirane finds applications across various fields:
Oxirane, ((2-cyclopentylphenoxy)methyl)- is a specialized epoxide compound characterized by a strained three-membered oxirane (epoxide) ring attached via a methylene linker to the oxygen of 2-cyclopentylphenol. Its systematic IUPAC name is 2-[(2-cyclopentylphenoxy)methyl]oxirane, reflecting the cyclopentyl-substituted phenyl ring connected through an ether linkage to the epoxide-containing methyl group [1] [9]. The molecular formula is C₁₄H₁₈O₂, corresponding to a molecular weight of 218.29 g/mol [1] [9]. Key structural features include:
Table 1: Fundamental Chemical Identity
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | [1] [9] |
| CAS Number (Racemic) | 28163-40-8 | [9] |
| CAS Number (R-enantiomer) | 154531-76-7 | [7] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] [9] |
| Canonical SMILES | C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Table 2: Nomenclature Variants
| Synonym | Context | |
|---|---|---|
| 1-(o-Cyclopentylphenoxy)-2,3-epoxypropane | Industrial procurement | [9] |
| ((2-Cyclopentylphenoxy)methyl)oxirane | Chemical databases | |
| 2-(2-Cyclopentylphenoxymethyl)oxirane | Research literature | [1] |
The synthesis and application of ((2-cyclopentylphenoxy)methyl)oxirane are rooted in foundational epoxide chemistry developed throughout the 20th century. Key historical milestones include:
Table 3: Evolution of Key Synthesis Methods
| Synthesis Route | Reagents/Conditions | Applicability | Reference |
|---|---|---|---|
| Halohydrin Cyclization | 1. X₂/H₂O → 2. NaOH (0–60°C) | Broad substrate scope; racemic mixtures | [5] [6] |
| Peroxyacid Epoxidation | m-CPBA, CH₂Cl₂, 0–25°C | Stereospecific (retention of alkene geometry) | [4] [8] |
| Asymmetric Halohydrin | (S)-2-Chloroacid → LAH reduction → KOH cyclization | Enantiopure (R)-epoxides | [6] [7] |
This epoxide’s structural features confer unique reactivity, making it valuable across chemical disciplines:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8